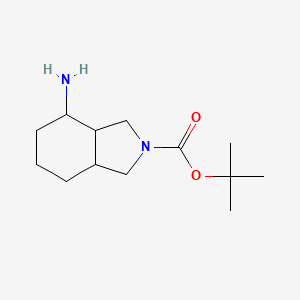

2-Boc-4-amino-octahydro-isoindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNEZKFSOMQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027333-18-1 | |

| Record name | tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 2-Boc-4-amino-octahydro-isoindole

An In-Depth Technical Guide to 2-Boc-4-amino-octahydro-1H-isoindole: A Key Scaffold for Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate, a conformationally constrained diamine building block of significant interest in medicinal chemistry. The unique stereochemistry of its cis-fused bicyclic core imparts a rigid three-dimensional structure that is highly valuable for designing selective and potent therapeutic agents. We will delve into its physicochemical properties, explore a robust synthetic strategy, present detailed experimental protocols for its preparation and subsequent elaboration, and discuss its critical applications in the development of novel pharmaceuticals, particularly as a scaffold for GABA receptor modulators and other CNS-targeting agents.

Introduction: The Strategic Value of the Octahydroisoindole Scaffold

The secondary amine of the isoindole core is protected by a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This leaves the primary amino group at the C4 position available for a diverse range of chemical modifications, such as acylation, sulfonylation, alkylation, and reductive amination. This differential protection is the cornerstone of its utility, allowing for the sequential and controlled elaboration of the scaffold into more complex target molecules. Its defined cis-stereochemistry (3aS,4R,7aR) further reduces conformational flexibility, making it an ideal building block for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor binding.

Physicochemical and Safety Data

Properly understanding the physical properties and handling requirements of a building block is paramount for its effective use in a research setting.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1027333-18-1 | N/A |

| Molecular Formula | C₁₃H₂₄N₂O₂ | |

| Molecular Weight | 240.35 g/mol | |

| Appearance | White crystalline powder or liquid | , |

| Melting Point | 160-165 °C | |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF) |

Safety and Handling

This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear protective eyewear, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) at temperatures below 25 °C. The compound may be light-sensitive.

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

The key challenge is the stereocontrolled installation of the C4-amino group on the cis-fused octahydroisoindole core. A logical approach involves the catalytic hydrogenation of a protected azido or nitro precursor, which itself can be derived from a key olefin intermediate formed via a Diels-Alder cycloaddition.

Step-by-Step Synthetic Protocol

This protocol is a representative, field-proven methodology for achieving the target structure. Each step is designed for high yield and stereochemical control.

Step 1: Synthesis of tert-butyl 1,3,3a,6,7,7a-hexahydro-1H-isoindole-2-carboxylate (Intermediate B)

The foundational bicyclic core is constructed via a [4+2] Diels-Alder cycloaddition. N-Boc-pyrrole serves as the dienophile, reacting with 1,3-butadiene to form the cis-fused hexahydroisoindole ring system. High pressure is often required to facilitate this reaction with the less reactive pyrrole dienophile.

-

Setup: A high-pressure stainless-steel reactor is charged with N-Boc-pyrrole (1.0 equiv) and a suitable solvent such as toluene.

-

Reaction: The reactor is cooled to -78 °C, and liquefied 1,3-butadiene (3.0-5.0 equiv) is condensed into the vessel.

-

Cycloaddition: The reactor is sealed and allowed to warm to room temperature, then heated to 100-120 °C for 24-48 hours. The internal pressure will increase significantly. Causality: The thermal conditions are necessary to overcome the activation energy of the cycloaddition involving the aromatic pyrrole ring.

-

Workup: After cooling, the reactor is carefully vented. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate B.

-

Self-Validation: The structure should be confirmed by ¹H NMR, looking for the characteristic olefinic protons, and LC-MS to verify the mass.

-

Step 2: Synthesis of tert-butyl (3aS,4R,7aR)-4-azidooctahydro-1H-isoindole-2-carboxylate (Intermediate A)

This step involves a hydroboration-oxidation to create an alcohol, followed by a Mitsunobu reaction to install the azide with inversion of stereochemistry, setting the crucial C4 configuration.

-

Hydroboration: To a solution of Intermediate B (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 1.1 equiv) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. Causality: Borane adds to the less sterically hindered face of the double bond, setting up the precursor stereochemistry for the subsequent inversion.

-

Oxidation: The reaction is cooled to 0 °C, and water is added cautiously, followed by aqueous sodium hydroxide (e.g., 3M) and hydrogen peroxide (30% solution). The mixture is stirred vigorously for 2 hours at room temperature.

-

Workup: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol intermediate.

-

Azide Installation (Mitsunobu): The crude alcohol is dissolved in anhydrous THF. Triphenylphosphine (PPh₃, 1.5 equiv) is added, and the solution is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) is added dropwise, followed by diphenylphosphoryl azide (DPPA, 1.5 equiv). The reaction is allowed to warm to room temperature and stirred overnight. Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the C4 position, converting the hydroxyl group to the desired azide.

-

Purification: The solvent is removed, and the residue is purified by flash chromatography (ethyl acetate/hexanes) to yield Intermediate A.

-

Self-Validation: Successful conversion can be monitored by the appearance of a strong, sharp azide stretch (~2100 cm⁻¹) in the IR spectrum and confirmed by NMR and LC-MS.

-

Step 3: Synthesis of tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate (1)

The final step is a clean reduction of the azide to the primary amine.

-

Setup: Intermediate A (1.0 equiv) is dissolved in methanol or ethyl acetate. Palladium on carbon (10% Pd/C, 0.1 equiv by weight) is added carefully under an inert atmosphere.

-

Reduction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or connected to a hydrogenation apparatus. The suspension is stirred vigorously at room temperature for 4-12 hours. Causality: Catalytic hydrogenation is a mild and highly efficient method for reducing azides to amines, with the only byproduct being nitrogen gas, which simplifies purification.

-

Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with methanol.

-

Purification: The filtrate is concentrated under reduced pressure to yield the final product 1 , which can often be used without further purification or can be recrystallized if necessary.

-

Self-Validation: The completion of the reaction is confirmed by the disappearance of the azide peak in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). The final structure and purity (>95%) should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Applications in Drug Discovery

Compound 1 is a strategic building block primarily used in the synthesis of complex molecules targeting the central nervous system (CNS). Its rigid scaffold allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.

-

GABA Receptor Modulators: The octahydroisoindole core is a known privileged scaffold for modulators of GABA receptors. Compound 1 serves as a key intermediate in the synthesis of novel ligands designed to selectively target specific GABA receptor subtypes, which is a promising strategy for treating anxiety, epilepsy, and other neurological disorders.

-

Agrochemicals: The structural motifs present in this molecule are also applicable in agrochemical research. It can be used as a precursor for insecticides that target insect GABA receptors, offering a potential mechanism for pest control.

-

Constrained Peptide Mimetics: The diamine nature of the deprotected scaffold allows it to be incorporated into peptide sequences as a constrained dipeptide isostere, helping to lock the peptide backbone into a specific bioactive conformation.

Experimental Protocol: Amide Bond Formation

A primary application of compound 1 is the acylation of its C4-amino group. The following protocol describes a standard and reliable method for coupling a carboxylic acid to form a stable amide bond.

Step-by-Step Methodology

-

Reagent Preparation: To a solution of the desired carboxylic acid (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15-20 minutes.

-

Expert Insight: This pre-activation step forms a highly reactive acyl-uronium intermediate from the carboxylic acid, ensuring efficient coupling. HATU is preferred for its high efficiency and low rate of epimerization with chiral substrates.

-

-

Coupling Reaction: Add a solution of 1 (1.0 equiv) in DMF to the activated carboxylic acid mixture.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Trustworthiness: These washes are critical for removing the DMF solvent and excess reagents. The acidic wash removes the basic DIPEA, while the basic wash removes any unreacted carboxylic acid and the byproducts of HATU.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product's structure, identity, and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

tert-butyl (3aS,4R,7aR)-4-aminooctahydro-1H-isoindole-2-carboxylate is a high-value chemical tool for the modern medicinal chemist. Its well-defined stereochemistry and rigid bicyclic core provide an exceptional platform for designing molecules with improved pharmacological profiles. The orthogonal protection scheme allows for precise, selective, and versatile chemical modifications. As the demand for novel CNS-active agents and other complex molecular architectures continues to grow, the strategic application of scaffolds like 1 will undoubtedly play a pivotal role in accelerating the drug discovery process. Future work will likely focus on developing even more efficient and scalable syntheses and expanding the library of derivatives for high-throughput screening campaigns.

References

-

Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5626–5640. Available at: [Link]

Sources

Structure Elucidation of 2-Boc-4-amino-octahydro-isoindole: A Multi-technique Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The octahydro-1H-isoindole scaffold is a foundational structural motif in medicinal chemistry, recognized for its versatile application in developing novel therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical workflow for the complete structure elucidation of a key derivative, 2-Boc-4-amino-octahydro-isoindole. We move beyond a simple recitation of techniques to explain the strategic rationale behind the experimental sequence, ensuring a self-validating process from molecular formula determination to the unambiguous assignment of absolute stereochemistry. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and logical framework for characterizing complex small molecules.

Introduction: The Strategic Importance of the Isoindole Core

The isoindole nucleus and its saturated derivatives are considered "privileged scaffolds" in drug discovery.[2][3] Their rigid, three-dimensional architecture provides an excellent framework for orienting pharmacophoric groups in precise spatial arrangements, enabling potent and selective interactions with biological targets.[1] The title compound, this compound, incorporates three key features: the rigid bicyclic octahydro-isoindole core, a primary amine for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group that modulates reactivity and solubility.[4] Accurate and unequivocal structure determination is the bedrock upon which all subsequent drug development activities—including SAR studies, ADME profiling, and clinical evaluation—are built. This guide establishes the definitive analytical workflow to achieve that certainty.

The Elucidation Pathway: A Strategic Overview

The structural puzzle is solved systematically, with each analytical technique providing a specific and cumulative layer of information. The process begins with establishing the molecular formula and identifying key functional groups, then maps the atomic connectivity, and finally resolves the three-dimensional arrangement of the atoms in space (stereochemistry).

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (MS): Defining the Formula and Fragmentation

The first step is to confirm the elemental composition. High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.

-

Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd molecular weight. This compound (C₁₃H₂₄N₂O₂) contains two nitrogen atoms, so its molecular ion peak (M+) should have an even mass-to-charge ratio (m/z).

-

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals characteristic fragmentation patterns. Bicyclic amines are known to undergo α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen is broken, yielding a stable iminium cation.[5] The Boc group also produces a characteristic fragment from the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Table 1: Expected High-Resolution Mass Spectrometry Data

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₅N₂O₂⁺ | 241.1911 |

| [M+Na]⁺ | C₁₃H₂₄N₂O₂Na⁺ | 263.1730 |

| [M-C₄H₈+H]⁺ | C₉H₁₇N₂O₂⁺ | 185.1285 |

| [M-Boc+H]⁺ | C₈H₁₅N₂⁺ | 139.1230 |

Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The spectrum is a diagnostic fingerprint of the molecule's covalent bonds.

-

Causality: The presence of both a primary amine and a carbamate functional group will give distinct, strong absorption bands. The Boc group's carbonyl (C=O) stretch is particularly informative. Its position can indicate the electronic environment; for carbamates, it typically appears in the 1715-1680 cm⁻¹ region.[6] The N-H bonds of the primary amine will present as medium-intensity stretches.

Table 2: Key Diagnostic IR Absorption Bands

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H | Symmetric & Asymmetric Stretch | 3400-3250 (two bands) |

| Primary Amine | N-H | Scissoring (Bend) | 1650-1580 |

| Boc Carbamate | C=O | Stretch | 1715-1680 |

| Boc Carbamate | C-N | Stretch | 1280-1250 |

| Alkane | C-H | Stretch | 2950-2850 |

Connectivity Mapping: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecular skeleton.

¹H and ¹³C NMR: The Atomic Census

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The nine equivalent protons of the tert-butyl group of the Boc protector are a hallmark signature, appearing as a strong singlet typically around 1.4 ppm.[7] The remaining protons on the octahydro-isoindole ring will appear as a complex series of multiplets in the aliphatic region (typically 1.0-4.0 ppm).

-

¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of the Boc group is highly deshielded, appearing around 155 ppm. The quaternary carbon and methyl carbons of the tert-butyl group are also characteristic, appearing near 80 ppm and 28 ppm, respectively.

2D NMR: Assembling the Skeleton

While 1D NMR identifies the pieces, 2D NMR shows how they connect. These experiments correlate signals from different nuclei, allowing for the unambiguous construction of the molecular framework.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to "walk" along the carbon chains of the bicyclic system, tracing the connectivity of the protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. This is essential for connecting non-protonated (quaternary) carbons to the rest of the structure. Key HMBC correlations would include:

-

From the Boc methyl protons to the Boc quaternary and carbonyl carbons.

-

From protons adjacent to the ring nitrogen to the Boc carbonyl carbon, confirming the site of protection.

-

From protons on the ring to carbons across the ring fusion, confirming the bicyclic structure.

-

Caption: Key HMBC correlations for structural assembly.

The Final Frontier: Stereochemical Elucidation

For a cyclic molecule like octahydro-isoindole, determining the stereochemistry is non-trivial and absolutely critical. This involves defining both the relative and, if the molecule is chiral, the absolute configuration.

Relative Stereochemistry: NOE Spectroscopy

The fusion of the two rings in the octahydro-isoindole core can be either cis or trans. This relative stereochemistry is determined using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space, regardless of their bonding connectivity.

-

Experimental Protocol (NOESY/ROESY): A 2D NOESY or ROESY experiment is performed. Cross-peaks in the resulting spectrum indicate spatial proximity between protons.

-

Causality & Interpretation: In a cis-fused system, the bridgehead protons (at positions 3a and 7a) will be on the same face of the bicyclic system. A strong NOE correlation between these two protons is definitive proof of a cis ring fusion. The absence of this correlation would suggest a trans fusion. NOE can also be used to determine the relative orientation of the amino group at C4 relative to the bridgehead protons.

Absolute Stereochemistry: X-Ray Crystallography

While NMR can define relative stereochemistry, it cannot determine the absolute configuration of a chiral molecule (which of the two enantiomers is present). Single-crystal X-ray crystallography is the gold standard and most authoritative method for this determination.[8][9][10]

-

Trustworthiness: X-ray crystallography provides a direct, three-dimensional map of electron density within a single crystal of the compound. This allows for the precise measurement of bond lengths, bond angles, and, crucially, the absolute spatial arrangement of every atom.[11][12] It is a self-validating system; the quality of the final structural model (indicated by metrics like the R-factor) provides a built-in measure of confidence.

-

Protocol:

-

Crystal Growth: A high-purity sample of this compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or subjected to vapor diffusion or cooling methods to grow single crystals of sufficient quality.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data. For determining absolute configuration, anomalous dispersion effects, often requiring a heavy atom in the structure or the use of specific radiation wavelengths, are analyzed.[11]

-

In the absence of suitable crystals, alternative methods involving chiral derivatizing agents, such as Mosher's amides, can be used in conjunction with NMR to assign the absolute configuration.[13][14]

Conclusion: A Validated Structure

By systematically applying this multi-technique approach, a complete and unambiguous structural assignment for this compound is achieved. The workflow ensures that each piece of data validates the others, culminating in a final structure grounded in authoritative, empirical evidence. This high level of structural certainty is the essential prerequisite for advancing a promising chemical scaffold from a laboratory curiosity to a potential therapeutic agent.

References

-

Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 31(1), 115–119. Retrieved from [Link]

-

Reid, J. M., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(1), 44. Retrieved from [Link]

-

Murashima, T., et al. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (6), 995-998. Retrieved from [Link]

-

Burns, A. S., et al. (2017). Computationally Aided Absolute Stereochemical Determination of Enantioenriched Amines. Organic Letters, 19(16), 4343–4346. Retrieved from [Link]

-

Padwa, A., et al. (2014). Recent Developments in Isoindole Chemistry. Molecules, 19(8), 12134-12157. Retrieved from [Link]

-

Reid, J. M., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(1), 44. Retrieved from [Link]

-

T. T. T. Nguyen, et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 8(41), 38449–38458. Retrieved from [Link]

-

Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Scientific Reports, 6, 24966. Retrieved from [Link]

-

Conway, W., et al. (2017). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy Procedia, 114, 1923-1932. Retrieved from [Link]

-

Reid, J. M., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 11(1), 44. Retrieved from [Link]

-

Wang, B., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. Retrieved from [Link]

-

Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... ResearchGate. Retrieved from [Link]

-

Papamidas, D., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 27(21), 7208. Retrieved from [Link]

-

Ham, S., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry A, 125(3), 855–863. Retrieved from [Link]

-

Mlostoń, G., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8931. Retrieved from [Link]

-

Hoyt, H. M., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(6), 1029. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry of Amines. JoVE. Retrieved from [Link]

-

Gzella, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Retrieved from [Link]

-

Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352–2378. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of compound 9b according to X-ray diffraction data. ResearchGate. Retrieved from [Link]

-

Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25969–25975. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Octahydroisoindole. PubChem. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

Gzella, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Retrieved from [Link]

-

Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352–2378. Retrieved from [Link]

-

Mancilla, T., et al. (2001). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Mexican Chemical Society, 45(4), 178-181. Retrieved from [Link]

-

ResearchGate. (n.d.). Section of ¹H NMR spectra (in CDCl3) with assigned peaks of isoindole 2. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 7. Buy 2-Boc-5-oxo-octahydro-isoindole | 203661-68-1 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

A-Technical-Guide-to-the-Physicochemical-Properties-of-Boc-Protected-Isoindoles"

An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Isoindoles

Introduction: The Strategic Importance of Boc-Protected Isoindoles in Modern Drug Discovery

Isoindole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The isoindole scaffold, a bicyclic system featuring a fused benzene and pyrrole-like ring, serves as a crucial building block in the synthesis of complex bioactive molecules and natural products.[3][4] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the isoindole nitrogen atom is a key step in many synthetic routes. This modification enhances the stability and modulates the reactivity of the isoindole ring system, facilitating selective chemical transformations at other positions of the molecule.[1]

The Boc group is widely favored in organic synthesis for protecting amino functionalities due to its stability towards nucleophiles, bases, and hydrogenolysis.[5][6][7] Its facile removal under acidic conditions provides a reliable and orthogonal deprotection strategy.[7][8] Understanding the fundamental physicochemical properties of Boc-protected isoindoles is therefore paramount for researchers in drug development and organic synthesis. These properties, including stability, solubility, and lipophilicity, directly influence a compound's behavior in both chemical reactions and biological systems, ultimately impacting its efficacy and suitability as a drug candidate.

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected isoindoles. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these versatile intermediates in their synthetic endeavors. We will delve into the stability of the Boc protecting group under various conditions, explore the solubility characteristics of these compounds, and discuss their lipophilicity, a critical parameter for predicting pharmacokinetic behavior. Furthermore, this guide will present detailed experimental protocols for the characterization of these properties, grounded in established scientific principles and supported by authoritative references.

I. Stability of the Boc Protecting Group in Isoindoles: A Foundation for Synthetic Strategy

The stability of the Boc group is a cornerstone of its utility. While generally robust, its lability under acidic conditions is the key to its function as a protecting group.[7][9] However, the specific conditions required for its removal can be influenced by the molecular context, including the nature of the heterocyclic core.

1.1. Acid-Mediated Deprotection: The Primary Cleavage Pathway

The most common method for the deprotection of Boc-protected amines involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][10] The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutene and carbon dioxide.

While effective, the harshness of these conditions can be a drawback, particularly when acid-sensitive functional groups are present elsewhere in the molecule.[10] Milder acidic conditions can be employed, though this may lead to slower and incomplete reactions.[10] Research has explored various milder reagents and conditions to achieve selective Boc deprotection. For instance, using oxalyl chloride in methanol has been reported as a mild method for deprotecting a diverse set of N-Boc compounds at room temperature.[6][11]

1.2. Thermal Lability: An Alternative Deprotection Strategy

In some cases, thermal deprotection offers a viable alternative to acid-mediated cleavage. Heating N-Boc protected amines in a suitable solvent can lead to the removal of the Boc group.[12] The efficiency of this process is dependent on the substrate and the solvent used. For example, N-Boc indole has been shown to undergo efficient deprotection in trifluoroethanol (TFE) at elevated temperatures.[12] This method can be particularly advantageous when seeking to avoid acidic conditions altogether.

1.3. Stability Under Basic and Nucleophilic Conditions

A key advantage of the Boc protecting group is its exceptional stability under basic and nucleophilic conditions.[5][6][7][13] This orthogonality allows for selective reactions to be carried out on other parts of the molecule without affecting the protected nitrogen. For instance, ester functionalities can be hydrolyzed using a base without cleaving the Boc group. This stability is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[13]

II. Solubility Profile: A Critical Determinant of Reactivity and Bioavailability

The solubility of a compound is a fundamental physicochemical property that dictates its handling, reactivity in solution-phase synthesis, and ultimately, its absorption and distribution in biological systems. The introduction of the lipophilic Boc group generally decreases the aqueous solubility of the parent isoindole.

2.1. General Solubility Characteristics

Boc-protected isoindoles are typically characterized by moderate solubility in a range of common organic solvents such as dichloromethane (DCM), chloroform (CHCl3), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Their solubility in polar protic solvents like methanol and ethanol can vary depending on the presence of other functional groups in the molecule. For instance, the presence of a nitro group, as in N-Boc-5-nitroisoindoline, contributes to its moderate solubility in organic solvents.[14] As expected, these compounds are generally poorly soluble in water.

2.2. Factors Influencing Solubility

Several factors can influence the solubility of Boc-protected isoindoles:

-

Substituents on the Isoindole Ring: The presence of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase the overall polarity of the molecule and enhance its solubility in more polar solvents. Conversely, the addition of nonpolar substituents will decrease polarity and favor solubility in nonpolar solvents.

-

Crystalline Structure: The solid-state packing of the molecules in the crystal lattice can significantly impact solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

III. Lipophilicity: A Key Parameter in Drug Design and Development

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, is a critical physicochemical property in drug discovery.[15][16] It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to its target protein.[15]

3.1. The Impact of the Boc Group on Lipophilicity

The tert-butyl group of the Boc protecting group is inherently lipophilic. Therefore, the introduction of a Boc group onto the isoindole nitrogen significantly increases the overall lipophilicity of the molecule. This increased lipophilicity can enhance the compound's ability to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to other proteins.

3.2. Modulation of Lipophilicity

The lipophilicity of Boc-protected isoindoles can be fine-tuned by introducing various substituents onto the isoindole ring system. The addition of polar groups will decrease lipophilicity, while the introduction of nonpolar moieties will increase it. This ability to modulate lipophilicity is a powerful tool for medicinal chemists in optimizing the pharmacokinetic profile of a drug candidate.

IV. Spectroscopic Characterization: Elucidating Molecular Structure

The structural elucidation of Boc-protected isoindoles relies on a combination of standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of Boc-protected isoindoles.

-

¹H NMR: The protons of the tert-butyl group of the Boc protector typically appear as a characteristic sharp singlet in the upfield region of the spectrum, usually around 1.5 ppm.[17] The protons on the isoindole ring system will give rise to signals in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling patterns providing valuable information about the substitution pattern on the ring.

-

¹³C NMR: The carbons of the tert-butyl group appear around 28 ppm, while the quaternary carbon of the tert-butyl group and the carbonyl carbon of the Boc group are also readily identifiable in the ¹³C NMR spectrum.[17]

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for these molecules. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) is typically observed, confirming the molecular formula.

V. Experimental Protocols

This section provides standardized, step-by-step methodologies for the characterization of the key physicochemical properties of Boc-protected isoindoles.

5.1. Protocol for Determining Acid Stability (Boc Deprotection)

This protocol outlines a general procedure for assessing the stability of a Boc-protected isoindole under acidic conditions and for performing the deprotection reaction.

Objective: To determine the rate and completeness of Boc deprotection under standard acidic conditions.

Materials:

-

Boc-protected isoindole

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the Boc-protected isoindole (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Addition of Acid: Add TFA (5-10 equivalents) dropwise to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside a spot of the starting material. Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the deprotection.

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Characterize the deprotected product by NMR and MS to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Anhydrous DCM: Used to prevent side reactions that could be caused by the presence of water.

-

TFA: A strong acid that effectively cleaves the Boc group. The number of equivalents can be adjusted based on the reactivity of the substrate.

-

TLC Monitoring: A quick and efficient way to visually track the progress of the reaction, allowing for determination of the optimal reaction time.

-

Saturated Sodium Bicarbonate Quench: Neutralizes the excess TFA, stopping the reaction and preventing degradation of the product.

-

NMR and MS Analysis: Essential for confirming the successful removal of the Boc group and for verifying the structure of the final product.

Caption: Workflow for Acid-Mediated Boc Deprotection.

5.2. Protocol for Determining Solubility

This protocol provides a method for the qualitative and semi-quantitative assessment of the solubility of a Boc-protected isoindole in various solvents.

Objective: To determine the approximate solubility of a Boc-protected isoindole in a range of common laboratory solvents.

Materials:

-

Boc-protected isoindole

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)

-

Small vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place a small, visually similar amount of the Boc-protected isoindole (e.g., ~1-2 mg) into separate vials.

-

Add a fixed volume of each solvent (e.g., 0.5 mL) to the respective vials.

-

Vortex each vial for 30 seconds.

-

Visually inspect each vial to determine if the solid has completely dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

Weigh a precise amount of the Boc-protected isoindole (e.g., 10 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the vial until the solid dissolves completely or it is clear that it will not dissolve further.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

Causality Behind Experimental Choices:

-

Range of Solvents: Using solvents with varying polarities provides a comprehensive picture of the compound's solubility profile.

-

Vortexing: Ensures thorough mixing and facilitates the dissolution process.

-

Visual Inspection: A simple and rapid method for initial qualitative assessment.

-

Incremental Solvent Addition: Allows for a more precise determination of the saturation point for semi-quantitative analysis.

5.3. Protocol for Estimating Lipophilicity (Shake-Flask Method for LogP)

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Objective: To experimentally determine the LogP value of a Boc-protected isoindole.

Materials:

-

Boc-protected isoindole

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or mechanical shaker

-

UV-Vis spectrophotometer or HPLC

-

Analytical balance

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large container and shake vigorously for several hours. Allow the layers to separate completely. The top layer is water-saturated n-octanol, and the bottom layer is n-octanol-saturated water.

-

Standard Curve Preparation: Prepare a series of standard solutions of the Boc-protected isoindole in a suitable solvent (e.g., methanol) at known concentrations. Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard to generate a calibration curve.

-

Partitioning Experiment:

-

Accurately weigh a known amount of the Boc-protected isoindole and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water.

-

Add an equal volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

-

Analysis of Phases:

-

Carefully separate the two layers.

-

Determine the concentration of the Boc-protected isoindole in each phase using the previously generated calibration curve (UV-Vis or HPLC).

-

-

Calculation of LogP:

-

Calculate the partition coefficient, P, as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

Calculate LogP as the base-10 logarithm of P: LogP = log₁₀(P).

-

Causality Behind Experimental Choices:

-

Pre-saturated Solvents: Using pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Vigorous Shaking: Ensures that the system reaches equilibrium, which is essential for an accurate LogP determination.

-

Calibration Curve: Provides a reliable method for accurately quantifying the concentration of the compound in each phase.

-

UV-Vis or HPLC Analysis: Sensitive analytical techniques that allow for the determination of low concentrations of the analyte.

Caption: Workflow for LogP Determination via Shake-Flask Method.

VI. Tabular Summary of Physicochemical Properties

The following table provides a generalized summary of the physicochemical properties of a representative Boc-protected isoindole. Actual values will vary depending on the specific substitution pattern.

| Property | Typical Value/Characteristic | Significance in Drug Discovery and Synthesis |

| Molecular Weight | Increases by 100.12 g/mol compared to the parent isoindole | Influences diffusion rates and membrane permeability. |

| Appearance | Typically a white to off-white solid | Basic physical characterization. |

| Stability | Stable to base and nucleophiles; labile to acid | Allows for orthogonal protection strategies in multi-step synthesis. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc); poorly soluble in water | Dictates choice of reaction solvents and formulation strategies. |

| Lipophilicity (LogP) | Significantly higher than the parent isoindole | Crucial for ADME properties; can be tuned with substituents. |

| ¹H NMR (Boc group) | ~1.5 ppm (singlet, 9H) | Diagnostic signal for the presence of the Boc group. |

| ¹³C NMR (Boc group) | ~28 ppm (CH₃), ~80 ppm (quaternary C), ~150-155 ppm (C=O) | Confirms the presence and integrity of the Boc protecting group. |

VII. Conclusion

The Boc-protected isoindole scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules. A thorough understanding of its physicochemical properties—stability, solubility, lipophilicity, and spectroscopic signatures—is not merely academic but a practical necessity for any researcher in the fields of organic synthesis and medicinal chemistry. The stability of the Boc group under basic and nucleophilic conditions, coupled with its predictable cleavage under acidic or thermal conditions, provides a robust and versatile tool for complex molecular construction. The modulation of solubility and lipophilicity through strategic derivatization of the isoindole core allows for the fine-tuning of properties essential for both synthetic transformations and pharmacological activity. This guide has provided a foundational understanding and practical protocols to empower scientists to harness the full potential of Boc-protected isoindoles in their pursuit of novel therapeutics and innovative chemical entities.

VIII. References

-

Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954. [Link]

-

Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. National Institutes of Health. [Link]

-

Reddy, S. D., & Williams, A. L. (2009). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 50(17), 1957-1959. [Link]

-

ChemBK. Indole, N-BOC protected - Physico-chemical Properties. [Link]

-

Reddy, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23851. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Sharma, S., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 4(4), 7558-7564. [Link]

-

Reddy, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Synthesis of isoindoles. [Link]

-

Bräse, S. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 11, 1040-1065. [Link]

-

Wikipedia. Isoindole. [Link]

-

Loska, R. (2017). The Synthesis and Reactions of Isoindole N-Oxides. Current Organic Chemistry, 21(15), 1396-1413. [Link]

-

Gzella, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institutes of Health. 1-(Tert-butoxycarbonyl)indole. [Link]

-

G. S. C. F. T. G. (2022). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. National Institutes of Health. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

-

Zhang, Y., et al. (2015). Controllable Phase Separation by Boc-Modified Lipophilic Acid as a Multifunctional Extractant. Scientific Reports, 5, 17509. [Link]

-

Bozorov, K., et al. (2019). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 24(16), 2974. [Link]

-

Rons. N-Boc-isoindoline-4-carboxylic Acid 250mg. [Link]

-

Kumar, R., et al. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1386-1402. [Link]

-

National Institutes of Health. Isoindoline. [Link]

-

Margetić, D. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. CAS 400727-63-1: N-Boc-5-nitroisoindoline | CymitQuimica [cymitquimica.com]

- 15. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]

The Octahydro-isoindole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Executive Summary

The octahydro-isoindole scaffold, a saturated bicyclic amine, represents a compelling and underexplored structural motif in contemporary drug discovery. Its rigid, three-dimensional architecture provides a unique platform for the spatial presentation of pharmacophoric elements, making it an attractive core for targeting a diverse array of biological macromolecules. While direct and extensive biological activity data for the octahydro-isoindole core itself is emerging, the well-documented and varied pharmacological profiles of the broader isoindole and isoindoline-1,3-dione families provide a robust rationale for its investigation. This in-depth technical guide will navigate the known and projected biological activities of the octahydro-isoindole scaffold, delving into its therapeutic potential across multiple disease areas. We will explore key molecular targets, dissect structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of novel derivatives. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of this versatile heterocyclic system.

Introduction: The Strategic Value of the Octahydro-isoindole Core in Medicinal Chemistry

The octahydro-isoindole framework, characterized by a fused cyclohexane and pyrrolidine ring system, offers several strategic advantages in the design of novel therapeutic agents. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. The saturated nature of the scaffold imparts a three-dimensional character that is often lacking in more traditional flat, aromatic structures, allowing for more specific and nuanced interactions with the complex topographies of protein binding sites. Furthermore, the nitrogen atom within the pyrrolidine ring serves as a key handle for chemical modification, enabling the facile introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The stereochemistry of the ring fusion, either cis or trans, adds another layer of structural diversity, profoundly influencing the overall shape of the molecule and its biological activity.[1]

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[2][3][4] The octahydro-isoindole scaffold is a key building block in the synthesis of a variety of bioactive molecules and natural products, further highlighting its importance in the field.[5]

Key Therapeutic Areas and Molecular Targets

Based on the established biological activities of structurally related isoindole and isoindoline-1,3-dione compounds, the octahydro-isoindole scaffold is a promising candidate for the development of novel therapeutics in several key areas.

Neurodegenerative Disorders

The octahydro-isoindole core is a promising scaffold for targeting enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[6] Numerous isoindoline-1,3-dione derivatives have been reported to exhibit potent inhibitory activity against both enzymes.[7] The nitrogen-containing core of the octahydro-isoindole scaffold can serve as a key pharmacophoric element for interaction with the active site of these cholinesterases.[6]

-

Monoamine Oxidase B (MAO-B) Inhibition: Selective inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic approach for Parkinson's disease. The isoindole nucleus is a component of various reported MAO-B inhibitors. The structural features of octahydro-isoindole derivatives can be exploited to design potent and selective MAO-B inhibitors.

Oncology

The development of targeted cancer therapies is a major focus of modern drug discovery. The octahydro-isoindole scaffold has shown potential in the design of inhibitors for key oncogenic signaling pathways.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. The isoindole moiety is a key structural feature in some potent FGFR inhibitors. While specific data for direct octahydro-isoindole derivatives is limited, the potency of related compounds suggests the potential of this scaffold in developing novel FGFR inhibitors.

-

Antiproliferative Activity: Derivatives of the broader isoindole family have demonstrated cytotoxic effects against a range of cancer cell lines, including adenocarcinoma (A549), cervical cancer (HeLa), and glioblastoma (C6).[8] The antiproliferative effects are often dependent on the nature and position of substituents on the isoindole core.

Inflammation and Pain

The isoindole scaffold is present in compounds with anti-inflammatory and analgesic properties, suggesting the potential of octahydro-isoindole derivatives in this therapeutic area.

-

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a well-established approach for treating inflammation and pain with a reduced risk of gastrointestinal side effects.[6] Several isoindoline derivatives have been reported as potent and selective COX-2 inhibitors.

Infectious Diseases

Derivatives of the isoindole family have also shown promise in the fight against infectious diseases.

-

Antiviral Activity: Isoindoline derivatives have been reported to exhibit antiviral activity against a range of human viruses, including influenza and enterovirus 71 (EV-A71).[9] The mechanism of action can be varied, including inhibition of viral entry or replication.

-

Antimicrobial Activity: The isoindole scaffold has been incorporated into molecules with antibacterial and antifungal properties.

Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Derivatives

The biological activity of octahydro-isoindole derivatives is intricately linked to their structural features. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

The Influence of Stereochemistry

The cis and trans fusion of the cyclohexane and pyrrolidine rings in the octahydro-isoindole scaffold results in distinct three-dimensional shapes. This stereochemical difference can significantly impact how a molecule interacts with its biological target.[1] While the majority of published research has focused on the cis isomer, the synthesis and evaluation of trans analogs is a critical area for future investigation to fully explore the chemical space and optimize biological activity.[1]

Impact of N-Substitution

The nitrogen atom of the pyrrolidine ring is a primary point for derivatization. The nature of the substituent at this position plays a pivotal role in determining the biological activity and target selectivity. For example, in the case of cholinesterase inhibitors, N-alkylation with specific pharmacophores can lead to potent and selective compounds.

Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties to the octahydro-isoindole scaffold can lead to a wide range of biological activities. For instance, N-benzylisoindole-1,3-dione derivatives have shown notable anticancer activity.[8] The electronic properties and steric bulk of these substituents are key determinants of potency.

Experimental Protocols: Synthesis and Biological Evaluation

A critical component of drug discovery is the ability to synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of the octahydro-isoindole scaffold and for key biological assays to assess its activity.

Synthesis of the Octahydro-isoindole Scaffold

A common and efficient method for the synthesis of the cis-octahydro-isoindole scaffold involves the stereoselective reduction of an appropriate precursor.

Protocol: Stereoselective Synthesis of cis-Octahydro-1H-isoindole

This protocol describes a general method for the synthesis of the cis-octahydro-1H-isoindole core via a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction, followed by cleavage of the oxa-bridged adduct.[10]

Step 1: Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction

-

To a solution of the starting furfuryl alcohol derivative in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3).

-

Add the desired primary amine and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adduct by column chromatography.

Step 2: Cleavage of the Oxa-bridged Adduct

-

Dissolve the purified adduct from Step 1 in anhydrous dichloromethane.

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add a solution of boron tribromide (BBr3) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final cis-octahydro-1H-isoindole product by column chromatography.

Biological Evaluation Protocols

4.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7][11][12][13]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.[7]

-

Add 10 µL of AChE solution to initiate the pre-incubation. Mix and incubate for 10 minutes at 25°C.[7]

-

To start the reaction, add 10 µL of ATCI solution.[7]

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[11]

-

Calculate the rate of reaction (ΔAbs/min).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

4.2.2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following tables summarize the biological activities of various isoindole and isoindoline-1,3-dione derivatives, providing a reference point for the potential potency of novel octahydro-isoindole compounds.

Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 | [7] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | 0.91 | [7] |

| Phenyl-substituted piperazine derivative | AChE | 1.12 | [7] |

| Diphenylmethyl moiety derivative | BuChE | 21.24 | [7] |

Table 2: Anticancer Activity of Isoindole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc | 114.25 | [8] |

| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc | 116.26 | [8] |

| Aspergillin PZ analogue | HL-60 | 0.05 - 0.08 | [5] |

Table 3: COX-2 Inhibitory Activity of Isoindoline Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Isoindoline hybrids | COX-2 | 0.11 - 0.18 | [11] |

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of octahydro-isoindole derivatives.

Signaling Pathways

Caption: Cholinergic signaling and the inhibitory action of octahydro-isoindole derivatives on AChE.

Caption: The COX-2 pathway in inflammation and its inhibition by octahydro-isoindole derivatives.

Experimental Workflows

Caption: A generalized workflow for the discovery and development of octahydro-isoindole-based therapeutics.

Conclusion and Future Directions

The octahydro-isoindole scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. While direct evidence of its biological activity is still accumulating, the established pharmacology of the broader isoindole family strongly suggests that derivatives of this saturated core could be potent modulators of key biological targets implicated in a range of human diseases. The rigid, three-dimensional nature of the scaffold, coupled with the potential for stereochemical diversity, provides a rich chemical space for exploration.

Future research should focus on several key areas:

-

Systematic Exploration of Stereochemistry: A thorough investigation of the differential biological activities of cis and trans-octahydro-isoindole derivatives is essential to fully understand the SAR and unlock the full potential of this scaffold.[1]

-

Expansion of Target Space: While promising targets in neurodegeneration, oncology, and inflammation have been identified, screening of octahydro-isoindole libraries against a broader range of biological targets could uncover novel therapeutic applications.

-

In-depth Mechanistic Studies: For promising lead compounds, detailed mechanistic studies are required to elucidate their precise mode of action at the molecular level.

-

Optimization of Pharmacokinetic Properties: A critical aspect of drug development will be the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of octahydro-isoindole derivatives to ensure their suitability for clinical development.

References

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

-

Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

-

Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. International Journal of Science and Research (IJSR). Available at: [Link]

-

A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. PubMed. Available at: [Link]

-

Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]

-

A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD. Available at: [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]

-

Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PubMed Central. Available at: [Link]

-

The chemistry of isoindole natural products. PubMed Central. Available at: [Link]

-

First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. Available at: [Link]

-

Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmchemsci.com [jmchemsci.com]

- 10. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]